molecular formula C9H11N3O B12359817 6-Pyridin-4-yldiazinan-3-one

6-Pyridin-4-yldiazinan-3-one

Cat. No.: B12359817
M. Wt: 177.20 g/mol
InChI Key: CQHJCHXHVOCQCC-UHFFFAOYSA-N
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Description

6-Pyridin-4-yldiazinan-3-one is a heterocyclic compound that features a pyridine ring fused with a diazinanone ring This compound is part of a broader class of diazine derivatives, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyridin-4-yldiazinan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of pyridine derivatives with diazine precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Pyridin-4-yldiazinan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

6-Pyridin-4-yldiazinan-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 6-Pyridin-4-yldiazinan-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: Another diazine derivative with similar biological activities.

    Pyrimidine: A well-known diazine with applications in medicine and agriculture.

    Pyrazine: A diazine with diverse chemical properties and applications.

Uniqueness

6-Pyridin-4-yldiazinan-3-one is unique due to its specific ring structure and the presence of both pyridine and diazinanone moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-pyridin-4-yldiazinan-3-one

InChI

InChI=1S/C9H11N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h3-6,8,11H,1-2H2,(H,12,13)

InChI Key

CQHJCHXHVOCQCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NNC1C2=CC=NC=C2

Origin of Product

United States

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